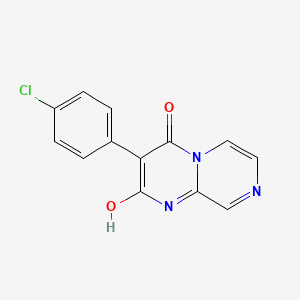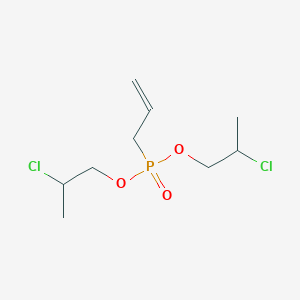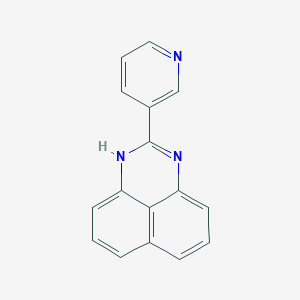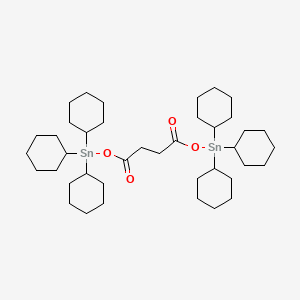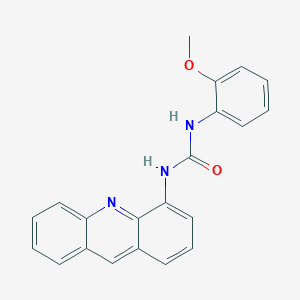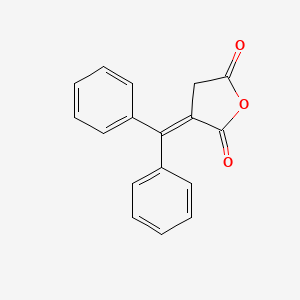
(Ethoxyethynyl)(triethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethoxyethynyl)(triethyl)germane is an organogermanium compound with the chemical formula C_11H_22GeO.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Ethoxyethynyl)(triethyl)germane typically involves the reaction of triethylgermanium chloride with ethoxyacetylene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows: [ \text{Ge(C_2H_5)_3Cl} + \text{C_2H_5O-C≡CH} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: (Ethoxyethynyl)(triethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound into simpler germanium-containing compounds.
Substitution: The ethoxy and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium derivatives .
Scientific Research Applications
(Ethoxyethynyl)(triethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Research has explored its potential biological activities, including antitumor properties.
Medicine: The compound’s unique properties make it a candidate for drug development and other medicinal applications.
Mechanism of Action
The mechanism of action of (Ethoxyethynyl)(triethyl)germane involves its interaction with various molecular targets. The compound can form stable complexes with different biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (Methoxyethynyl)(triethyl)germane
- (Propoxyethynyl)(triethyl)germane
- (Butoxyethynyl)(triethyl)germane
Comparison: Compared to its analogs, (Ethoxyethynyl)(triethyl)germane exhibits unique reactivity and stability. Its ethoxy group provides distinct electronic and steric effects, influencing its behavior in chemical reactions and applications. This uniqueness makes it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
21885-38-1 |
|---|---|
Molecular Formula |
C10H20GeO |
Molecular Weight |
228.89 g/mol |
IUPAC Name |
2-ethoxyethynyl(triethyl)germane |
InChI |
InChI=1S/C10H20GeO/c1-5-11(6-2,7-3)9-10-12-8-4/h5-8H2,1-4H3 |
InChI Key |
GJQDMNPLDKCGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC#C[Ge](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


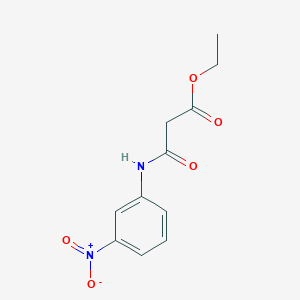
![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)
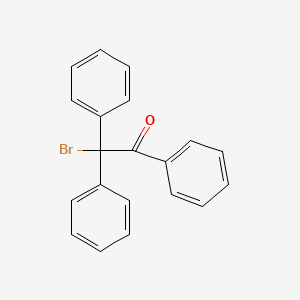
![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)
silane](/img/structure/B14712674.png)

![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)
